molecular formula C17H17BrN2O B2566115 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS No. 2320465-78-7

2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide

Cat. No.: B2566115
CAS No.: 2320465-78-7
M. Wt: 345.24
InChI Key: DZLPMXRQJVXYEF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is an organic compound that features a bromophenyl group and a cyclopropylpyridinyl moiety

Preparation Methods

The synthesis of 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This can be achieved through bromination of a suitable phenyl precursor.

    Cyclopropylpyridinyl intermediate synthesis: This involves the formation of the cyclopropylpyridinyl moiety through cyclization reactions.

    Coupling reaction: The final step involves coupling the bromophenyl intermediate with the cyclopropylpyridinyl intermediate under specific reaction conditions, such as the use of a base and a coupling agent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Material Science: The compound’s structural properties make it useful in the development of new materials with unique characteristics.

    Biological Research: It is used in studies investigating its effects on biological systems, including its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can be compared with similar compounds such as:

    2-(4-bromophenyl)-N-[(6-methylpyridin-3-yl)methyl]acetamide: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.

    2-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide: This compound features a chlorine atom instead of a bromine atom in the phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c18-15-6-1-12(2-7-15)9-17(21)20-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLPMXRQJVXYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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